molecular formula C16H18FNO2 B2823567 cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone CAS No. 2034513-91-0

cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone

Cat. No.: B2823567
CAS No.: 2034513-91-0
M. Wt: 275.323
InChI Key: LHVITSOEGQMYNH-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is an organic compound featuring both a cyclohexene ring and a fluoro-dihydrobenzooxazepinone framework. It has significant potential in medicinal chemistry and chemical biology due to its unique structural features and reactivity.

Preparation Methods

The synthesis of cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone can be approached via multiple routes:

  • Synthetic Routes:
    • Cyclization and Fluorination: One common method involves cyclization of a substituted aniline derivative followed by selective fluorination.

    • Friedel-Crafts Acylation: Another approach uses Friedel-Crafts acylation involving a fluorinated benzooxazepinone precursor and cyclohexene.

  • Reaction Conditions:
    • Typical cyclization conditions might involve acid or base catalysis and heating.

    • Fluorination steps often require specific fluorinating agents like Selectfluor.

  • Industrial Production Methods:
    • On an industrial scale, the synthesis would likely focus on optimizing the yield and minimizing steps, potentially through continuous flow reactions to handle hazardous intermediates safely.

Chemical Reactions Analysis

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone is versatile in its reactivity:

  • Types of Reactions:
    • Oxidation: Can undergo oxidation reactions forming carbonyl derivatives.

    • Reduction: The ketone functionality is reducible under appropriate conditions.

    • Substitution: The compound can participate in substitution reactions, especially at the fluoro site and the benzooxazepinone ring.

  • Common Reagents and Conditions:
    • For oxidation: reagents like PCC (pyridinium chlorochromate) or Jones reagent.

    • For reduction: use of sodium borohydride or lithium aluminum hydride.

    • For substitutions: nucleophiles like organolithium or Grignard reagents.

  • Major Products Formed:
    • Oxidation forms oxidized ketone or aldehyde derivatives.

    • Reduction results in alcohol derivatives.

    • Substitution yields a variety of functionalized cyclohexene derivatives.

Scientific Research Applications

The compound has diverse applications in several fields:

  • Chemistry:
    • Used as a building block for synthesizing complex molecules due to its reactivity.

  • Biology:
    • Functions as a probe to study biochemical pathways involving fluorinated compounds.

  • Medicine:
    • Investigated for its potential as a lead compound in developing new drugs.

  • Industry:
    • Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

Cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone acts through specific molecular mechanisms:

  • Molecular Targets:
    • Binds to enzymes or receptors involved in oxidative stress pathways due to its fluorinated structure.

  • Pathways Involved:
    • Engages in redox reactions affecting cellular processes and signaling pathways, possibly inhibiting specific enzymes.

Comparison with Similar Compounds

Compared to other compounds, it stands out due to its unique combination of structural features and reactivity:

  • Similar Compounds:
    • Cyclohexyl derivatives with different substituents.

    • Fluorinated benzooxazepinones with varying ring structures.

  • Uniqueness:
    • Its dual ring system and fluorine atom confer distinct chemical properties, enhancing its utility in research and industry.

While extensive studies on the compound are relatively new, cyclohex-3-en-1-yl(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone holds promise in several cutting-edge applications, potentially offering breakthroughs in various scientific fields.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2/c17-14-6-7-15-13(10-14)11-18(8-9-20-15)16(19)12-4-2-1-3-5-12/h1-2,6-7,10,12H,3-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVITSOEGQMYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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